![molecular formula C32H32NP B12875064 (1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2’-(®-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to induce high enantioselectivity in various chemical reactions, making it valuable in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-(®-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Formation of the Binaphthyl Backbone: The synthesis begins with the preparation of the binaphthyl backbone through a coupling reaction of naphthalene derivatives.
Introduction of the Phosphine Group: The tert-butyl(phenyl)phosphine group is introduced via a phosphination reaction using tert-butyl(phenyl)phosphine chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2’-(®-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
(1R)-2’-(®-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs with high enantioselectivity.
Industry: Applied in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through its role as a chiral ligand. It coordinates with transition metals to form chiral complexes that facilitate asymmetric synthesis. The molecular targets include various transition metals such as palladium, rhodium, and iridium. The pathways involved often include catalytic cycles where the chiral ligand induces enantioselectivity in the formation of products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-1-Phenylethylamine: Another chiral amine used for enantioselective synthesis.
Bis(diphenylphosphino)ferrocene: A chiral phosphine ligand used in asymmetric catalysis.
Uniqueness
(1R)-2’-(®-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its binaphthyl backbone provides a rigid chiral environment, enhancing its effectiveness as a chiral ligand.
Eigenschaften
Molekularformel |
C32H32NP |
|---|---|
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
1-[2-[tert-butyl(phenyl)phosphanyl]naphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C32H32NP/c1-32(2,3)34(25-15-7-6-8-16-25)29-22-20-24-14-10-12-18-27(24)31(29)30-26-17-11-9-13-23(26)19-21-28(30)33(4)5/h6-22H,1-5H3/t34-/m1/s1 |
InChI-Schlüssel |
XBGMWAPKCDVUIX-UUWRZZSWSA-N |
Isomerische SMILES |
CC(C)(C)[P@](C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C |
Kanonische SMILES |
CC(C)(C)P(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


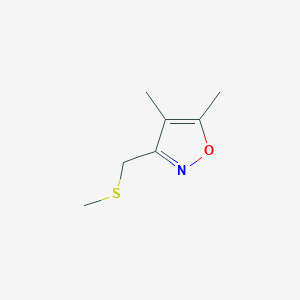
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12874985.png)

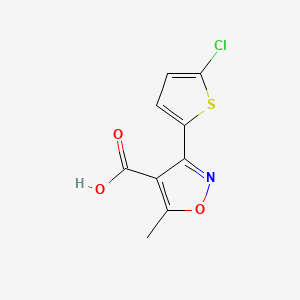
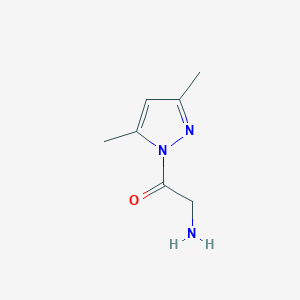
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)
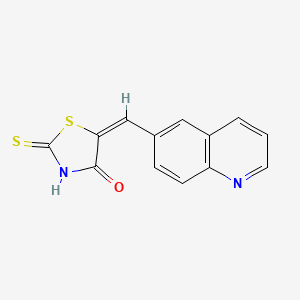
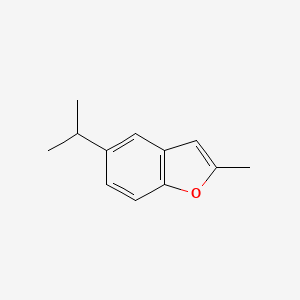

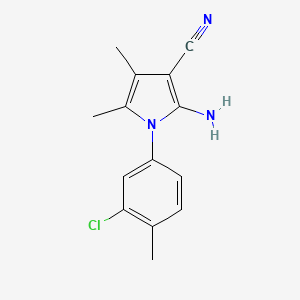


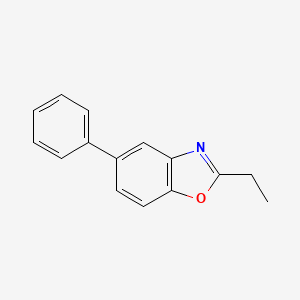
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)
